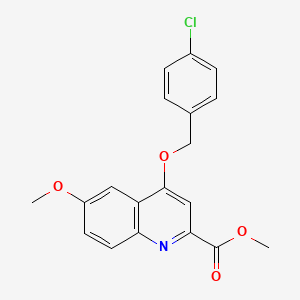
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate, also known as CDMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthetic and Crystallographic Studies
Studies have explored the synthetic routes and structural characterization of quinoline derivatives, highlighting their importance in the development of libraries for biological testing. Kovalenko et al. (2020) detailed the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating its potential as a Hepatitis B Virus replication inhibitor through molecular docking simulations and in vitro studies Kovalenko et al., 2020. Similarly, the novel one-pot synthesis of this compound provides insights into its synthesis and crystal structure, offering a basis for further modification and application in drug discovery Kovalenko et al., 2019.
Anticancer and Antimicrobial Agents
Compounds structurally related to "Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate" have been evaluated for their cytotoxic and antimicrobial properties. Zhao et al. (2005) synthesized and assessed 4-anilino-2-phenylquinoline derivatives for cell growth inhibition, identifying compounds with significant cytotoxicity against cancer cells, emphasizing the role of the quinoline core in developing anticancer agents Zhao et al., 2005. Additionally, Desai et al. (2011) reported on quinazolinone and thiazolidinone compounds with potential antimicrobial activity, underlining the versatility of quinoline derivatives in addressing different biological targets Desai et al., 2011.
Chemical Modification and Environmental Interactions
The chemical modification of quinoline derivatives by environmental and pathogenic bacteria, as studied by Thierbach et al. (2017), reveals the ecological relevance and potential bioremediation applications of these compounds. The ability of bacteria to transform and detoxify quinoline derivatives like 2-Heptyl-4-hydroxyquinoline N-oxide suggests novel approaches to mitigate the environmental impact of these bioactive molecules Thierbach et al., 2017.
Propiedades
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQAZSQQHMKPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
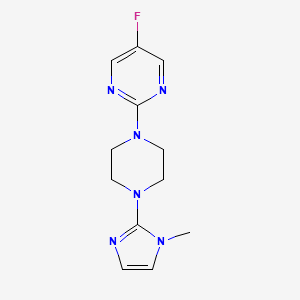
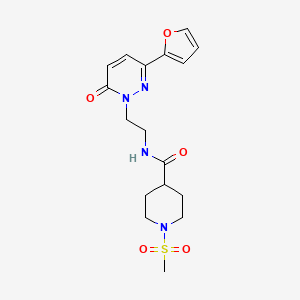
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)
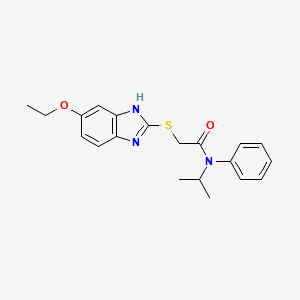
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
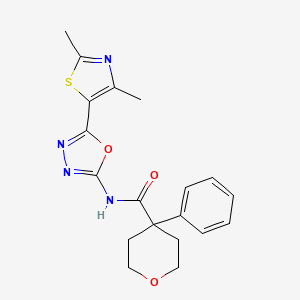
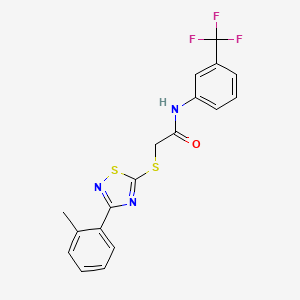
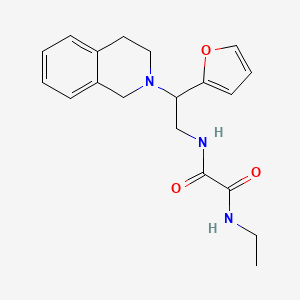
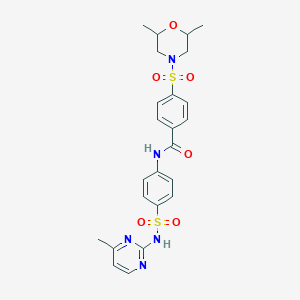
![5-(5-Fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2397872.png)
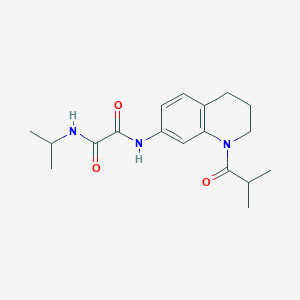
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)